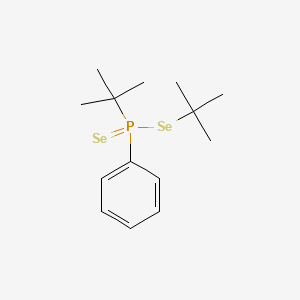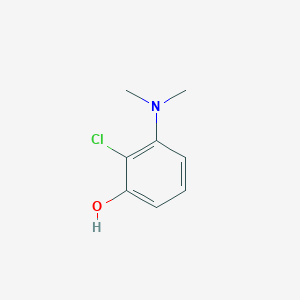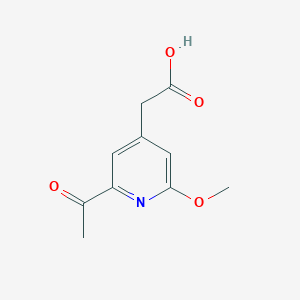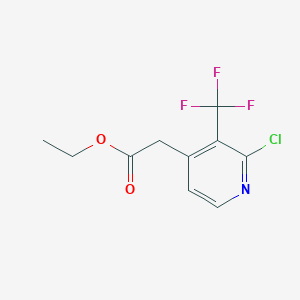
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid is a compound that features a tert-butoxycarbonyl-protected amino group and a chloromethyl group attached to an isonicotinic acid core
Métodos De Preparación
The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC).
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow microreactor systems for better control and efficiency .
Análisis De Reacciones Químicas
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include bases like triethylamine, acids like TFA, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of dipeptides and other amino acid derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of inhibitors and other bioactive molecules.
Biological Studies: It is used in studies involving enzyme interactions and protein modifications due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group protects the amino group during synthetic transformations and can be selectively removed under specific conditions, allowing for further functionalization.
Comparación Con Compuestos Similares
Similar compounds to 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid include other Boc-protected amino acids and chloromethyl-substituted isonicotinic acids. These compounds share similar reactivity patterns but differ in their specific functional groups and applications. For example:
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic transformations.
Chloromethyl-substituted isonicotinic acids: These compounds are used in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a chloromethyl group, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C12H15ClN2O4 |
|---|---|
Peso molecular |
286.71 g/mol |
Nombre IUPAC |
3-(chloromethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-8-6-14-5-7(4-13)9(8)10(16)17/h5-6H,4H2,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
YAXFUDMGOWNANW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=CN=C1)CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








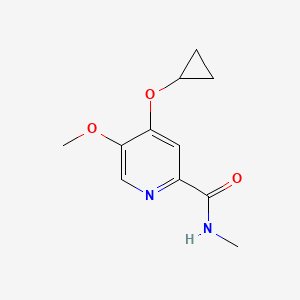
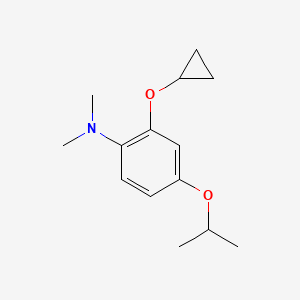

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
